1-Chloro-1-(3,5-difluorophenyl)propan-2-one
Description
1-Chloro-1-(3,5-difluorophenyl)propan-2-one is a fluorinated chloroketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 3,5-difluorophenyl group at the 1-position. This structural arrangement imparts distinct electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical intermediate development.
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
1-chloro-1-(3,5-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,1H3 |
InChI Key |
VDRNNHFTHLMBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The electrophilic acylation proceeds via the formation of an acylium ion from 3-chloropropionyl chloride and AlCl₃. This ion attacks the 3,5-difluorobenzene ring, which is deactivated due to the meta-fluorine substituents. Consequently, elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are necessary to achieve moderate yields.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Enhances acylium ion formation |
| Solvent | Dichloromethane | Polar aprotic solvent improves electrophile stability |
| Temperature | 80–100°C | Compensates for aromatic ring deactivation |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Post-reaction workup involves quenching with ice water, followed by extraction and vacuum distillation. Yields typically range from 45–60%, limited by competing side reactions such as polyacylation.
Chlorination of 1-(3,5-Difluorophenyl)Propan-2-One
This two-step method first synthesizes 1-(3,5-difluorophenyl)propan-2-one via Friedel-Crafts acylation using propionyl chloride, followed by alpha-chlorination.
Step 1: Synthesis of 1-(3,5-Difluorophenyl)Propan-2-One
The Friedel-Crafts reaction here mirrors Method 1 but uses propionyl chloride instead of 3-chloropropionyl chloride. Due to the reduced steric and electronic hindrance, yields improve to 60–70% under similar conditions.
Step 2: Alpha-Chlorination
Chlorination at the alpha position employs sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Optimized Conditions
| Parameter | Optimal Range |
|---|---|
| Chlorinating Agent | SO₂Cl₂ (1.1 eq) |
| Initiator | AIBN (0.1 eq) |
| Temperature | 60–70°C |
| Solvent | CCl₄ |
This method achieves 75–85% chlorination efficiency, with the final product purified via fractional distillation.
Nucleophilic Substitution of Alcohol Precursors
A high-yielding alternative involves substituting a hydroxyl group with chlorine using thionyl chloride (SOCl₂). The alcohol precursor, 1-hydroxy-1-(3,5-difluorophenyl)propan-2-one, is synthesized via reduction of the corresponding ketone.
Synthesis of Alcohol Precursor
1-(3,5-Difluorophenyl)propan-2-one is reduced using sodium borohydride (NaBH₄) in methanol, yielding the secondary alcohol with 90–95% efficiency.
Chlorination with SOCl₂
Reaction Conditions
- SOCl₂ : Alcohol Ratio : 1.05:1
- Catalyst : Pyridine (0.05 eq)
- Temperature : 70–80°C
- Workup : Neutralization with NaOH, vacuum distillation
This method achieves near-quantitative conversion (98%) and high purity (>99%), making it suitable for industrial scale-up.
Grignard Reagent-Based Synthesis
While less common, this method employs a Grignard reagent to construct the carbon skeleton.
Reaction Steps
- Formation of 3,5-Difluorophenyl Magnesium Bromide :
Reacting 3,5-difluorobromobenzene with magnesium in tetrahydrofuran (THF). - Nucleophilic Addition to Chloroacetone :
The Grignard reagent attacks chloroacetone, followed by acidic workup to yield the target compound.
Challenges :
- Low regioselectivity due to competing reactions at the ketone and chloro positions.
- Yields rarely exceed 40%, limiting practical utility.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 45–60 | 85–90 | Moderate | Low |
| Chlorination | 75–85 | 92–95 | High | Moderate |
| Nucleophilic Substitution | 95–98 | >99 | High | High |
| Grignard | 30–40 | 80–85 | Low | Low |
The nucleophilic substitution route (Method 3) outperforms others in yield and scalability, though it requires synthesis of an alcohol precursor. Industrial applications favor this method due to recyclable catalysts and minimal waste.
Reaction Optimization and Industrial Scale-Up
Catalyst Recycling
Pyridine hydrochloride, a byproduct in Method 3, is crystallized and regenerated into pyridine via treatment with NaOH, reducing catalyst costs by 70%.
Solvent Selection
Polar aprotic solvents like dichloromethane improve reaction kinetics in Friedel-Crafts acylation, while non-polar solvents (e.g., toluene) enhance selectivity in chlorination.
Industrial Protocols
- Batch Reactors : 500–1000 L reactors with reflux condensers for Methods 2 and 3.
- Distillation : Short-path distillation under vacuum (-0.098 MPa) ensures high-purity product.
Chemical Reactions Analysis
1-Chloro-1-(3,5-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3,5-difluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,5-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action depend on the specific application and target .
Comparison with Similar Compounds
Structural Isomer: 1-Chloro-3-(3,5-difluorophenyl)propan-2-one
- Key Differences : The chlorine atom is positioned at the 3-carbon instead of the 1-carbon. This alters steric hindrance around the ketone group and affects dipole moments.
- Reactivity Implications : The 1-chloro isomer may exhibit reduced nucleophilic attack at the carbonyl due to increased steric shielding compared to the 3-chloro isomer.
- Data: No direct physical data are available, but positional isomerism typically leads to variations in melting/boiling points and solubility .
Halogen-Substituted Analog: 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
- Substituent Effects: Electronics: Chlorine (higher electronegativity and polarizability than fluorine) intensifies electron withdrawal, deactivating the aromatic ring more strongly. Steric and Functional Effects: The hydroxyl group introduces hydrogen bonding, enhancing solubility in polar solvents (e.g., water or alcohols) compared to the non-hydroxylated target compound.
- Molecular Data :
Conjugated System: (E)-3-(3,5-Difluorophenyl)-1-phenylprop-2-en-1-one
- Structural Features: An α,β-unsaturated ketone (enone) with a 3,5-difluorophenyl group and a phenyl ring.
- Reactivity : The conjugated double bond enables participation in Michael additions or Diels-Alder reactions, unlike the saturated ketone in the target compound.
- Spectroscopic Data: ¹H NMR (CDCl₃): δ 7.69 (d, J = 15.71 Hz, enone proton), 6.84–6.88 (m, difluorophenyl protons). The enone system causes deshielding of adjacent protons, contrasting with the simpler NMR profile of propan-2-one derivatives .
Spirocyclic Derivative: 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride
- Complexity : Incorporates a spirocyclic framework and furan moiety, diverging significantly from the linear propan-2-one structure.
- Synthesis : Prepared via Suzuki coupling with 3,5-difluorophenyl boronic acid, highlighting the role of fluorine in facilitating cross-coupling efficiency.
- Applications : Likely a pharmaceutical intermediate due to the spirocyclic architecture’s prevalence in bioactive molecules .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Notable Properties/Reactivity |
|---|---|---|---|---|
| 1-Chloro-1-(3,5-difluorophenyl)propan-2-one | C₉H₇ClF₂O | 3,5-difluorophenyl, Cl | Ketone, Aryl halide | High electrophilicity at carbonyl |
| 1-Chloro-3-(3,5-difluorophenyl)propan-2-one | C₉H₇ClF₂O | 3,5-difluorophenyl, Cl | Ketone, Aryl halide | Altered steric environment vs. 1-Cl |
| 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one | C₉H₈Cl₂O₂ | 3,5-dichloro, -OH | Ketone, Phenol | Enhanced solubility via H-bonding |
| (E)-3-(3,5-Difluorophenyl)-1-phenylprop-2-en-1-one | C₁₅H₁₀F₂O | 3,5-difluorophenyl, Ph | Enone, Aryl halide | Conjugation-driven reactivity |
| Spirocyclic derivative (Compound 3) | C₁₉H₁₆ClF₂N₃O₂ | 3,5-difluorophenyl, Furan | Spirocycle, Amide | Pharmaceutical intermediate potential |
Key Findings and Implications
- Halogen Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity in ketones, while chlorine increases steric bulk and polarizability.
- Structural Flexibility: Positional isomerism and functional group variations (e.g., enone vs. ketone) dictate divergent synthetic pathways and applications.
- Synthetic Utility: The 3,5-difluorophenyl group is a versatile moiety in cross-coupling reactions, as evidenced by its use in spirocyclic and enone systems .
This analysis underscores the importance of substituent positioning and electronic effects in modulating the properties of chlorinated and fluorinated propanone derivatives. Further experimental studies are needed to quantify physical properties (e.g., melting points, solubility) and explore catalytic applications.
Biological Activity
1-Chloro-1-(3,5-difluorophenyl)propan-2-one is an organic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chloro substituent and two fluorine atoms on a phenyl ring, which may enhance its reactivity and interactions with biological targets.
The molecular formula for this compound is C9H8ClF2O, with a molecular weight of approximately 206.62 g/mol. The presence of halogens often influences the biological activity of organic compounds, making them suitable candidates for various pharmacological applications.
Antimicrobial Properties
Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.
Enzyme Inhibition
The structural characteristics of this compound suggest it may interact with various enzymes. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This property positions the compound as a candidate for developing new therapeutic agents targeting specific biochemical pathways .
Anticancer Activity
Preliminary studies have indicated that halogenated compounds can demonstrate anticancer properties. For example, derivatives with similar structures have shown efficacy against A549 human pulmonary cancer cells, where certain substitutions significantly reduced cell viability . The specific activity of this compound against cancer cells remains to be fully explored but is promising based on the behavior of structurally related compounds.
Synthesis and Testing
A series of studies have synthesized various derivatives of halogenated phenyl compounds to evaluate their biological activities. For instance, one study evaluated the synthesis of several fluorinated derivatives and their effects on microbial growth . The findings suggested that the introduction of fluorine atoms enhanced the antimicrobial potency compared to non-fluorinated analogs.
Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Although specific pharmacokinetic data for this compound is limited, studies on related compounds have shown varying degrees of bioavailability and selectivity against mammalian cells . This information is essential for assessing the therapeutic potential and safety profiles of such compounds.
Comparative Analysis
| Compound Name | Molecular Formula | Activity Type | Notable Findings |
|---|---|---|---|
| This compound | C9H8ClF2O | Antimicrobial | Potential enzyme inhibition |
| (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | C9H9ClF2O | Antimicrobial | Significant binding interactions |
| 5-Fluorobenzimidazole derivative | Varies | Anticancer | High activity against A549 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
